molecular formula C12H13NO4 B8747215 3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid

3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid

Cat. No.: B8747215
M. Wt: 235.24 g/mol
InChI Key: YZMGOVZHTUYCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid is an organic compound that features both an ethoxyacryloyl group and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid typically involves the reaction of 3-amino benzoic acid with ethoxyacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification methods to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethoxyacryloyl group to an ethyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitro compounds can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzoic acid core.

    Reduction: Reduced forms of the ethoxyacryloyl group.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent used.

Scientific Research Applications

3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[(E)-3-Ethoxyprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The ethoxyacryloyl group can participate in Michael addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: A simpler analog without the ethoxyacryloyl group.

    4-Aminobenzoic acid: Similar structure but with the amino group in a different position.

    Anthranilic acid: Contains an amino group ortho to the carboxyl group.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3-(3-ethoxyprop-2-enoylamino)benzoic acid

InChI

InChI=1S/C12H13NO4/c1-2-17-7-6-11(14)13-10-5-3-4-9(8-10)12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

YZMGOVZHTUYCIT-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 Grams of m-aminobenzoic acid was suspended in 1 liter of diethyl ether, and at a room temperature with stirring 44.6 g of β-ethoxyacrylic chloride was added dropwise. Then the reaction mixture was heated at 40° C. for 5 hours. After the reaction was completed, the precipitated matter was collected by filtration and washed with water three times, and dried, and recrystallized from methanol to obtain 60 g of m-carboxy-N-(β-ethoxyacryloyl)aniline. Colorless cotton-like crystals. Melting point: 200.5°-202° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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44.6 g
Type
reactant
Reaction Step Two
Quantity
1 L
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solvent
Reaction Step Three

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